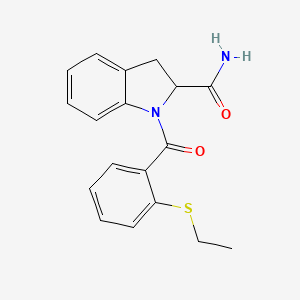![molecular formula C18H17N3O2S B2760466 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097898-27-4](/img/structure/B2760466.png)
4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a benzothiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a benzothiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiophene moiety is an aromatic organic compound with a molecular formula C8H6S .Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Aspects
Research highlights the synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, indicating the role of complex π-electron delocalization effects in their biological activities. These compounds, including derivatives of the base chemical structure, show promise as substrates for discovering novel biologically active heterocycles due to their planar molecular structures except for the tetrahydrobenzene part, which demonstrates typical conformation. Intermolecular interactions in these molecules, confirmed by Hirshfeld area analysis, suggest their potential in forming stable compounds with specific properties (Gajda et al., 2015).
Electrochromic Applications
Studies on dithienylpyrroles-based electrochromic polymers, including their synthesis and application in high-contrast electrochromic devices (ECDs), demonstrate the versatility of compounds with a similar structural motif. These polymers show significant ΔTmax and coloration efficiency, indicating their usefulness in developing ECDs with high visual contrast and efficiency, which can be tailored by incorporating different substituents into the backbone (Su et al., 2017).
Antitumor and Antibacterial Activities
Another area of application is the synthesis of novel series of compounds for antitumor and antibacterial activities. Compounds with a pyrrolo[2,3-d]pyrimidine thienoyl antifolate structure have shown potent inhibition of human tumor cells, highlighting their selective transport for folate receptors over other carriers. This specificity offers a path to the development of targeted therapies with reduced side effects and improved efficacy in cancer treatment (Wang et al., 2010). Additionally, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride exhibit antibacterial and antifungal activities, suggesting potential applications in addressing microbial resistance (Naganagowda & Petsom, 2011).
Molecular Docking and Screening
Moreover, molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives offer insights into their binding energies and potential as antimicrobial and antioxidant agents. Such studies are crucial for identifying compounds with specific biological targets, paving the way for the development of new drugs and therapeutics (Flefel et al., 2018).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry could be investigated, given the known biological activities of compounds containing pyrrolidine rings and benzothiophene moieties .
Eigenschaften
IUPAC Name |
1-benzothiophen-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSNYJWIINWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)


![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)



![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)



![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)

